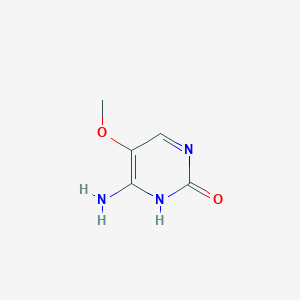![molecular formula C14H26BNO2 B11770932 (1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine](/img/structure/B11770932.png)
(1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]-3-methylbutan-1-amine is a complex organic compound with a unique structure that includes a boron atom within a tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine typically involves multiple steps. The initial step often includes the formation of the tricyclic boron-containing core, followed by the introduction of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The amine group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a boronic acid derivative, while substitution reactions could produce a variety of amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between boron-containing molecules and biological systems. Its potential as a boron delivery agent for boron neutron capture therapy (BNCT) in cancer treatment is of particular interest.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drugs targeting specific molecular pathways. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine involves its interaction with specific molecular targets. The boron atom within the compound can form stable complexes with various biomolecules, influencing their function. This interaction can modulate biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boron-containing molecules such as boronic acids and boronate esters. These compounds share some chemical properties with (1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine but differ in their structural complexity and specific applications.
Uniqueness
What sets this compound apart is its tricyclic structure, which provides unique chemical and biological properties. This structural feature allows for specific interactions that are not possible with simpler boron-containing compounds.
Properties
Molecular Formula |
C14H26BNO2 |
|---|---|
Molecular Weight |
251.17 g/mol |
IUPAC Name |
(1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H26BNO2/c1-8(2)5-12(16)15-17-11-7-9-6-10(13(11)18-15)14(9,3)4/h8-13H,5-7,16H2,1-4H3/t9-,10+,11?,12-,13?/m0/s1 |
InChI Key |
OGZWZNGDRXNXSJ-SZQBSXBZSA-N |
Isomeric SMILES |
B1(OC2C[C@@H]3C[C@H](C2O1)C3(C)C)[C@H](CC(C)C)N |
Canonical SMILES |
B1(OC2CC3CC(C2O1)C3(C)C)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



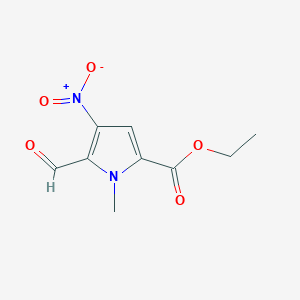
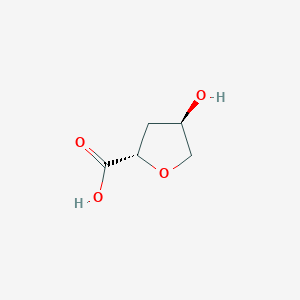
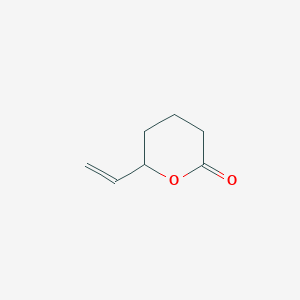

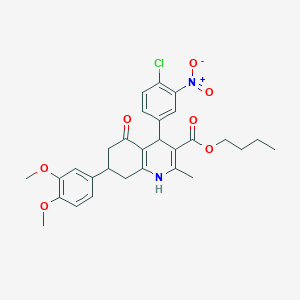
![6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11770883.png)
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11770887.png)
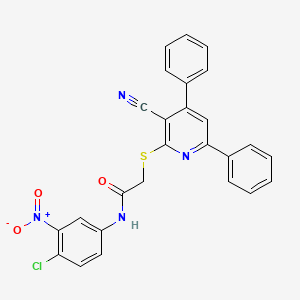
![2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B11770892.png)

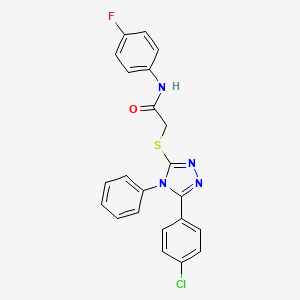
![5-Chloro-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B11770905.png)
